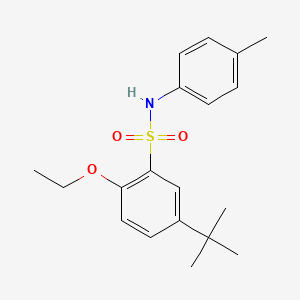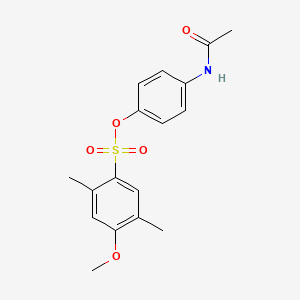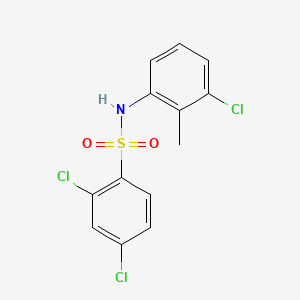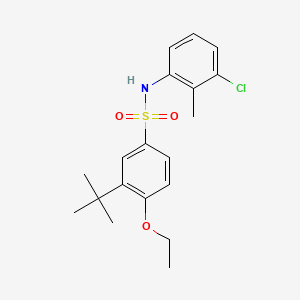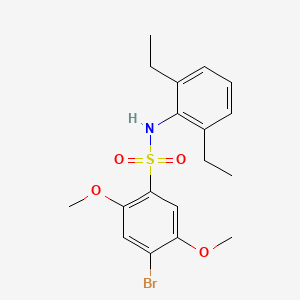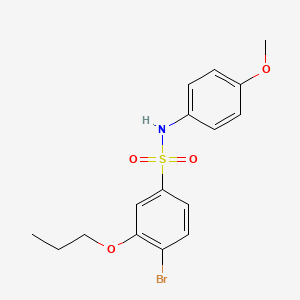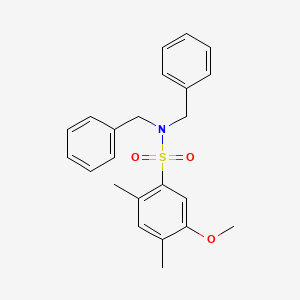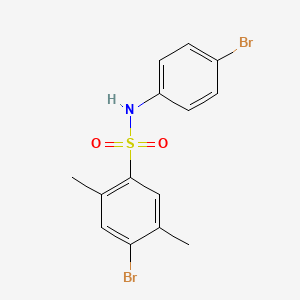
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as BBDS, is a chemical compound that has been widely used in scientific research. BBDS is a sulfonamide derivative that has shown promising results in various experimental models.
Mecanismo De Acción
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is an important step in various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Inhibition of carbonic anhydrase IX by this compound has been shown to reduce the growth and proliferation of cancer cells. This compound has also been found to reduce the production of stomach acid, making it a potential candidate for the treatment of acid-related disorders such as gastroesophageal reflux disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. This compound is also relatively inexpensive compared to other carbonic anhydrase inhibitors. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has low selectivity for carbonic anhydrase enzymes, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for the research on 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide. One potential direction is the development of this compound derivatives with increased selectivity for carbonic anhydrase enzymes. Another direction is the investigation of the potential of this compound as a treatment for acid-related disorders. Additionally, the anticancer properties of this compound can be further explored for the development of novel anticancer drugs. Finally, the use of this compound in combination with other drugs can be investigated to enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research studies. Its ability to inhibit carbonic anhydrase enzymes makes it a potential candidate for the development of anticancer drugs and the treatment of acid-related disorders. However, further research is needed to explore its full potential and overcome its limitations.
Métodos De Síntesis
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide can be synthesized by reacting 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide with a base such as sodium hydroxide. The reaction takes place at room temperature and results in the formation of this compound as a white powder.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has been used in various scientific research studies due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a group of enzymes that play an important role in various physiological processes such as acid-base balance, respiration, and ion transport. This compound has been found to inhibit carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This makes this compound a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO2S/c1-9-8-14(10(2)7-13(9)16)20(18,19)17-12-5-3-11(15)4-6-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHHABACILSIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

